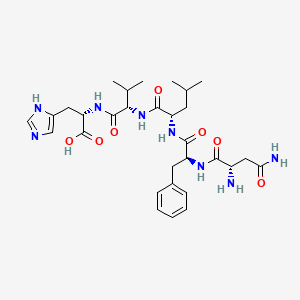
L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl-: is a peptide compound composed of the amino acids L-histidine, L-asparagine, L-phenylalanine, L-leucine, and L-valine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of peptides like L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the histidine residue, which contains an imidazole ring susceptible to oxidative modifications.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure, although this specific peptide does not contain cysteine residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the asparagine and histidine residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
Substitution: Various alkylating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Modified peptide with substituted side chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.
Catalysis: Investigated for its potential as a catalyst in various chemical reactions.
Biology:
Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.
Enzyme Inhibition: Explored as a potential inhibitor of specific enzymes.
Medicine:
Drug Development: Evaluated for its therapeutic potential in treating various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.
Industry:
Biotechnology: Applied in the production of recombinant proteins and other biotechnological products.
Pharmaceuticals: Utilized in the formulation of peptide-based drugs.
Mechanism of Action
The mechanism of action of L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
- L-Histidine, L-prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-phenylalanyl-L-leucyl-L-seryl-
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
Uniqueness: L-Histidine, L-asparaginyl-L-phenylalanyl-L-leucyl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Properties
CAS No. |
574749-76-1 |
|---|---|
Molecular Formula |
C30H44N8O7 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H44N8O7/c1-16(2)10-21(28(42)38-25(17(3)4)29(43)37-23(30(44)45)12-19-14-33-15-34-19)36-27(41)22(11-18-8-6-5-7-9-18)35-26(40)20(31)13-24(32)39/h5-9,14-17,20-23,25H,10-13,31H2,1-4H3,(H2,32,39)(H,33,34)(H,35,40)(H,36,41)(H,37,43)(H,38,42)(H,44,45)/t20-,21-,22-,23-,25-/m0/s1 |
InChI Key |
JMFXPECLXUXZRE-AQBORDMYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


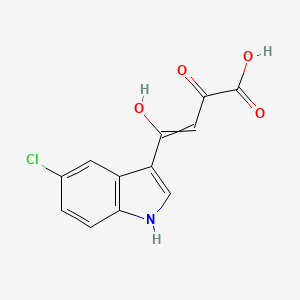
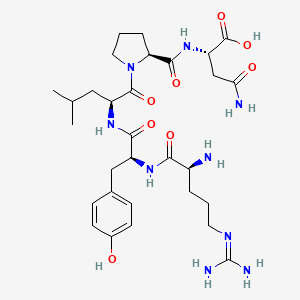
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
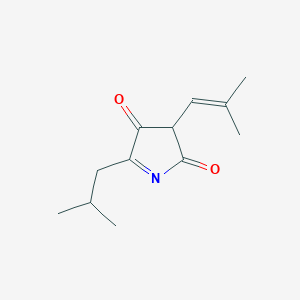

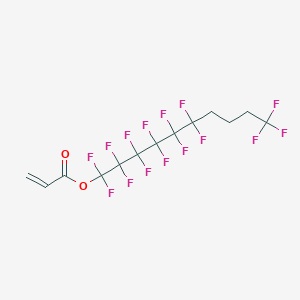
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
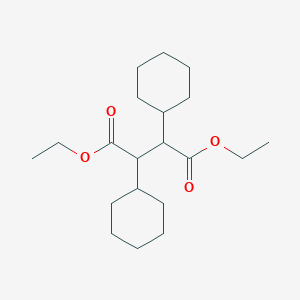
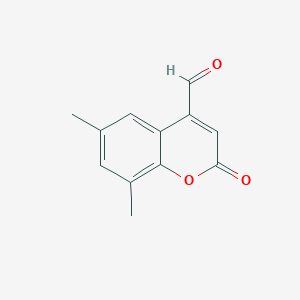
![6-Chloro-3-(3-iodophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239052.png)
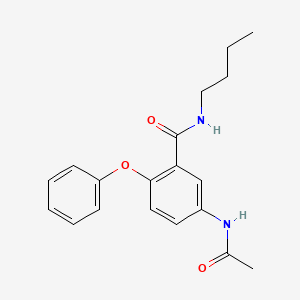

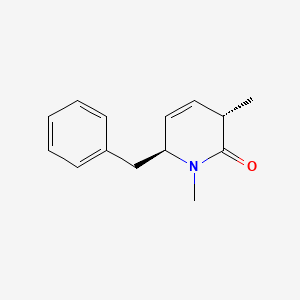
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
